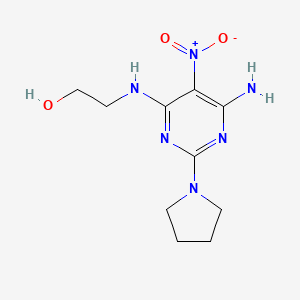![molecular formula C13H12F3N3O3 B2383968 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 929455-33-4](/img/structure/B2383968.png)
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid, also known as MPTP, is an organic compound that has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neurology, pharmacology, and oncology. In neurology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been used to induce Parkinson's disease in animal models, which has allowed researchers to study the disease and develop potential treatments. In pharmacology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been used to study the effects of drugs on dopamine receptors in the brain. In oncology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been studied for its potential anticancer properties.
Wirkmechanismus
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is metabolized in the brain to a toxic metabolite called MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid are primarily related to its effects on dopamine levels in the brain. 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid-induced Parkinson's disease in animal models has been shown to cause a decrease in dopamine levels, as well as an increase in oxidative stress and inflammation in the brain. 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid in lab experiments is that it allows researchers to study Parkinson's disease in animal models, which can provide valuable insights into the disease and potential treatments. However, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has limitations as a research tool, as it is highly toxic and can only be used in animal models, not in human studies.
Zukünftige Richtungen
For research on 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid include developing new methods for synthesizing the compound, studying its effects on other neurotransmitters besides dopamine, and exploring its potential applications in other scientific research fields. Additionally, researchers are working to develop new treatments for Parkinson's disease that target the underlying mechanisms of the disease, which may involve targeting 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid-induced damage to dopamine-producing neurons.
Synthesemethoden
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can be synthesized using a variety of methods, including the reaction of 7-methoxy-2-(trifluoromethyl)quinazolin-4-amine with 3-bromoacryloyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 7-methoxy-2-(trifluoromethyl)quinazolin-4-amine with ethyl 3-bromoacrylate, followed by hydrolysis with sodium hydroxide.
Eigenschaften
IUPAC Name |
3-[[7-methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-22-7-2-3-8-9(6-7)18-12(13(14,15)16)19-11(8)17-5-4-10(20)21/h2-3,6H,4-5H2,1H3,(H,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKTXLPXPOTHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2383891.png)



![N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2383896.png)

![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)
![3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2383900.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)
